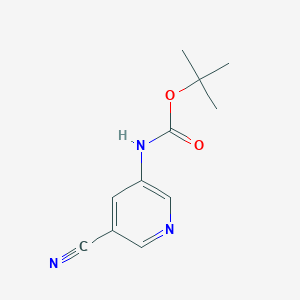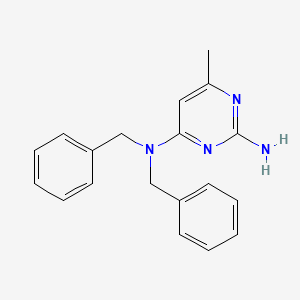
3-bromo-4-methyl-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-5-nitrobenzaldehyde, also known as BMNB, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, ranging from drug synthesis to the investigation of the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methyl-5-nitrobenzaldehyde has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various drugs, such as antifungal agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and in the study of the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methyl-5-nitrobenzaldehyde is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition of enzymes is thought to be responsible for the anti-inflammatory and antimicrobial effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of studies. It has been found to possess anti-inflammatory and antimicrobial effects, as well as antioxidant and neuroprotective effects. It has also been found to have an inhibitory effect on certain enzymes, such as COX and LOX, which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-bromo-4-methyl-5-nitrobenzaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has been found to have a wide range of applications in scientific research. However, there are some limitations to its use. This compound is a highly reactive compound and can be hazardous to work with. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The use of 3-bromo-4-methyl-5-nitrobenzaldehyde in scientific research is still relatively new and there is still much to be explored. Future research could focus on the development of more efficient synthesis methods, as well as the investigation of the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the pharmaceutical and medical fields. Finally, research could be conducted to explore the potential for this compound to be used as an industrial chemical.
Synthesemethoden
The synthesis of 3-bromo-4-methyl-5-nitrobenzaldehyde can be achieved through a variety of methods. The most common method is the reaction of 4-methyl-3-nitrobenzaldehyde with bromine in the presence of a base, such as potassium hydroxide (KOH). This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures of up to 100°C. The reaction is typically complete within several hours, yielding this compound as the final product.
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5-7(9)2-6(4-11)3-8(5)10(12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSFVZVAWNYUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)




![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)

![5-[1-(chloromethyl)cyclopropoxy]-1,3-dioxaindane](/img/structure/B6601631.png)